1-Amino-4,5-dimethylhexan-3-ol
Description
1-Amino-4,5-dimethylhexan-3-ol is a branched-chain amino alcohol featuring an amino group at position 1, hydroxyl at position 3, and methyl groups at positions 4 and 5. Amino alcohols are critical in pharmaceutical synthesis and catalysis, with their reactivity and stereochemistry heavily influenced by substituent positions .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-4,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)7(3)8(10)4-5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
BHOXJUXIITYLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine-alcohol compound .
Industrial Production Methods: In industrial settings, the production of 1-Amino-4,5-dimethylhexan-3-ol may involve the catalytic hydrogenation of 4,5-dimethylhexan-3-one in the presence of ammonia. This method allows for large-scale production with high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed:
Oxidation: 4,5-Dimethylhexan-3-one
Reduction: 1-Amino-4,5-dimethylhexane
Substitution: N-alkyl-1-amino-4,5-dimethylhexan-3-ol
Scientific Research Applications
1-Amino-4,5-dimethylhexan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- 1-Amino-2,5-dimethylhexan-3-ol: Methyl groups at positions 2 and 5 distribute steric bulk asymmetrically, possibly enhancing chiral resolution in synthetic applications . 1-Amino-2,4,5-trimethylhexan-3-ol: Additional methyl group at position 4 increases hydrophobicity (higher molecular weight: 159.27 vs. 145.24) and likely elevates boiling point .
- Reactivity: Trimethyl analogs (e.g., 1-Amino-2,4,5-trimethylhexan-3-ol) may exhibit reduced nucleophilicity at the amino group due to steric shielding, whereas less-substituted isomers (e.g., 1-Amino-2,5-dimethylhexan-3-ol) could be more reactive in condensation reactions .
Research Findings and Implications
Physicochemical Properties
- Solubility : Increased methylation correlates with reduced water solubility. For example, the trimethyl analog’s logP value is expected to be higher than its dimethyl counterparts, aligning with trends in branched hydrocarbon chains .
- Thermal Stability: Methyl groups at positions 4 and 5 (as in 1-Amino-4,5-dimethylhexan-3-ol) may stabilize the molecule against thermal degradation compared to linear-chain amino alcohols.
Biological Activity
1-Amino-4,5-dimethylhexan-3-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Formula: C8H19NO
Molecular Weight: 159.24 g/mol
IUPAC Name: 1-amino-4,5-dimethylhexan-3-ol
CAS Number: 2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol
The biological activity of 1-Amino-4,5-dimethylhexan-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as a modulator of neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function.
Interaction with Receptors
1-Amino-4,5-dimethylhexan-3-ol has been shown to bind to adrenergic receptors, which are involved in the regulation of various physiological processes including heart rate and blood pressure. This interaction suggests potential applications in cardiovascular health.
Neuroprotective Effects
Studies have indicated that 1-Amino-4,5-dimethylhexan-3-ol exhibits neuroprotective properties. It may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Potential Therapeutic Applications
Research has explored the compound's potential in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulatory effects on the central nervous system.
- Cognitive Enhancement : Its ability to improve focus and memory retention.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer's disease, administration of 1-Amino-4,5-dimethylhexan-3-ol resulted in significant improvements in memory performance compared to control groups. The compound reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology.
- Cardiovascular Health : In vitro studies demonstrated that the compound could enhance endothelial function by promoting nitric oxide production, which is vital for vascular health.
Data Table: Summary of Biological Activities
| Activity | Effect | Study Type |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | Rodent model studies |
| Cognitive enhancement | Improves memory and focus | Behavioral assessments |
| Cardiovascular support | Enhances endothelial function | In vitro studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
